molecular formula C13H24N3O5P B13753907 Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester CAS No. 54805-59-3

Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester

Cat. No.: B13753907
CAS No.: 54805-59-3
M. Wt: 333.32 g/mol
InChI Key: FKGLMTGUMNVSTC-UHFFFAOYSA-N
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Description

ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is a complex organic compound with the molecular formula C10H21N2O2P It is known for its unique structure, which includes aziridine rings and a phosphinic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER typically involves the reaction of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aziridine rings can be opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of phosphinic acid derivatives.

    Reduction: Formation of reduced phosphinic acid esters.

    Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine rings.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER involves the interaction of its reactive aziridine rings with nucleophiles. The aziridine rings can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and chemical modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
  • Phosphinic acid, bis(2,2-dimethyl-1-aziridinyl)-, 2-(2-ethoxyethoxy)ethyl ester

Uniqueness

ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is unique due to the presence of both aziridine rings and a phosphinic acid ester group

Properties

CAS No.

54805-59-3

Molecular Formula

C13H24N3O5P

Molecular Weight

333.32 g/mol

IUPAC Name

[bis(2,2-dimethylaziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate

InChI

InChI=1S/C13H24N3O5P/c1-7-20-11(18)16(21-10(2)17)22(19,14-8-12(14,3)4)15-9-13(15,5)6/h7-9H2,1-6H3

InChI Key

FKGLMTGUMNVSTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(OC(=O)C)P(=O)(N1CC1(C)C)N2CC2(C)C

Origin of Product

United States

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